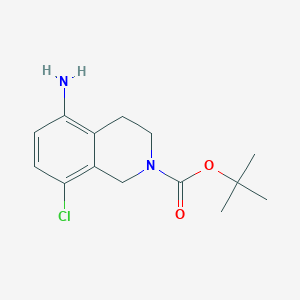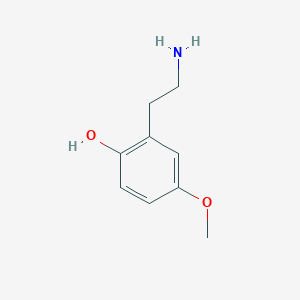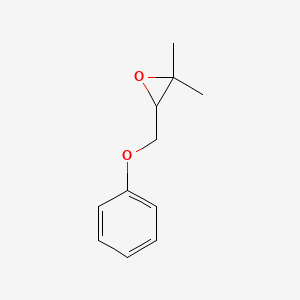
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound characterized by the presence of a cyclopropyl group and an oxazole ring
Preparation Methods
One common method involves the regiospecific substitution of an allylic bromine atom with an acetamidomalonate group, followed by treatment with sodium hydride to form the cyclopropyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using common reagents such as halogens and nucleophiles.
Common reagents and conditions used in these reactions include sodium hydride for cyclopropyl group formation and various oxidizing or reducing agents for modifying the oxazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and cyclopropyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent.
Comparison with Similar Compounds
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid can be compared with other similar compounds such as:
- 5-(4-Chlorophenyl)isoxazole-3-propionic acid
- 2-Amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of the cyclopropyl group and oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)5-7(6-1-2-6)8-3-4-13-10-8/h3-4,6-7H,1-2,5H2,(H,11,12) |
InChI Key |
PNYUJZAEWDGMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)


![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)







